N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of intermediates and radicals that can interact with various biological targets .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Compounds with similar structures have been associated with increased binding affinity to certain receptors .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, often associated with compounds of similar structure, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an azetidine ring and a pyridazine moiety, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various therapeutic areas.
Key Structural Features
Feature | Description |
---|---|
Azetidine Ring | Contributes to the compound's stability and reactivity. |
Pyridazine Moiety | Often linked to anti-inflammatory and anticancer activities. |
Chloro and Methoxy Groups | Enhance lipophilicity and may influence biological interactions. |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
In a study evaluating the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity compared to the drug alone . This suggests that structural modifications in related compounds could yield potent anticancer agents.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been previously reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.
Research Findings:
A study highlighted the ability of pyrazole-based compounds to reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . The inhibition of TNF-alpha production further supports this claim.
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties against various pathogens, including antibiotic-resistant strains.
Research Insights:
Pyrazole derivatives have been evaluated for their antimicrobial effects against MRSA (Methicillin-resistant Staphylococcus aureus) and other resistant bacteria. The findings showed that these compounds could disrupt bacterial membranes, leading to cell lysis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and immune response.
- Cell Cycle Interference : Inducing cell cycle arrest through various pathways can enhance anticancer efficacy.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMACNGGJGJRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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